3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 8-aminooctanoic acid as the primary starting materials.
Amidation Reaction: The 8-aminooctanoic acid undergoes an amidation reaction with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Amino acid derivatives: Compounds with similar amino acid chains but different aromatic cores.
Uniqueness
3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoic acid or amino acid derivatives .
Properties
CAS No. |
819883-50-6 |
---|---|
Molecular Formula |
C25H42N4O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3,5-bis[(8-aminooctanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C25H42N4O4/c26-13-9-5-1-3-7-11-23(30)28-18-20-15-21(17-22(16-20)25(32)33)19-29-24(31)12-8-4-2-6-10-14-27/h15-17H,1-14,18-19,26-27H2,(H,28,30)(H,29,31)(H,32,33) |
InChI Key |
YTNMJQFKTWSEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CNC(=O)CCCCCCCN)C(=O)O)CNC(=O)CCCCCCCN |
Origin of Product |
United States |
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